Cas no 101866-88-0 (benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate)
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate
- EN300-28288516
- 101866-88-0
- benzyl cyclohexyl(3-hydroxypropyl)carbamate
- Cyclohexanecarbamic acid, N-(3-hydroxypropyl)-, benzyl ester (6CI)
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- Inchi: 1S/C17H25NO3/c19-13-7-12-18(16-10-5-2-6-11-16)17(20)21-14-15-8-3-1-4-9-15/h1,3-4,8-9,16,19H,2,5-7,10-14H2
- InChI Key: BKMAXZVKJPGPAU-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(CCCO)C1CCCCC1)=O
Computed Properties
- Exact Mass: 291.18344366g/mol
- Monoisotopic Mass: 291.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 200-207 °C
- pka: 14.98±0.10(Predicted)
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28288516-0.05g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28288516-0.1g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28288516-0.25g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28288516-0.5g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28288516-1.0g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28288516-2.5g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28288516-5.0g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28288516-10.0g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28288516-1g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28288516-5g |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate |
101866-88-0 | 5g |
$3520.0 | 2023-09-08 |
benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate
Compound CAS No. 101866-88-0: Benzyl N-Cyclohexyl-N-(3-Hydroxypropyl)Carbamate
Benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate, with CAS number 101866-88-0, is a specialized organic compound that has garnered attention in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzyl group with a carbamate moiety, further substituted by cyclohexyl and 3-hydroxypropyl groups. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.
The benzyl group in the molecule contributes to its aromatic character, while the carbamate functionality introduces hydrogen bonding capabilities, enhancing its solubility and reactivity. The presence of the cyclohexyl group adds steric bulk, which can influence the compound's stability and interaction with other molecules. Additionally, the 3-hydroxypropyl chain introduces hydrophilic properties, balancing the molecule's overall polarity. These structural features make benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate a versatile compound with potential applications in drug delivery systems, polymer chemistry, and as an intermediate in organic synthesis.
Recent studies have explored the use of this compound as a bioisostere in medicinal chemistry. Its ability to mimic certain pharmacophores has been leveraged to design more potent and selective drug candidates. For instance, researchers have investigated its role in modulating enzyme activity by incorporating it into small molecule inhibitors. The hydroxyl group in the 3-hydroxypropyl chain has been shown to participate in critical hydrogen bonding interactions, which are essential for targeting specific biological pathways.
In terms of synthesis, benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The starting materials typically include benzyl chloride or benzoyl chloride, which reacts with an appropriate amine derivative containing both cyclohexyl and 3-hydroxypropyl substituents. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to achieve high yields and purity of the final product.
From an environmental perspective, the biodegradability of benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate has been a topic of interest. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation pathways. This information is valuable for assessing its environmental impact and designing sustainable manufacturing processes.
Moreover, advancements in computational chemistry have enabled detailed molecular modeling of this compound. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These computational studies have complemented experimental work by predicting potential interactions with biological targets and guiding the design of more efficient derivatives.
In conclusion, benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate (CAS No. 101866-88-0) is a multifaceted compound with significant potential across various chemical disciplines. Its unique structure facilitates diverse applications ranging from drug discovery to materials science. As research continues to uncover new aspects of its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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